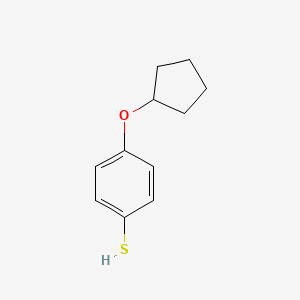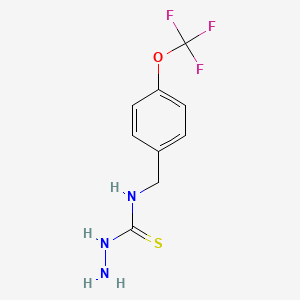
N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a hydrazinecarbothioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethoxy)benzylamine
- N-(4-(Trifluoromethoxy)benzyl)hydrazinecarboxamide
Uniqueness
N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide is unique due to the combination of the trifluoromethoxy group and the hydrazinecarbothioamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. Additionally, the presence of the trifluoromethoxy group can enhance the compound’s biological activity, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C9H10F3N3OS |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
1-amino-3-[[4-(trifluoromethoxy)phenyl]methyl]thiourea |
InChI |
InChI=1S/C9H10F3N3OS/c10-9(11,12)16-7-3-1-6(2-4-7)5-14-8(17)15-13/h1-4H,5,13H2,(H2,14,15,17) |
InChI-Schlüssel |
TXXWOXLMCGLVCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=S)NN)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)
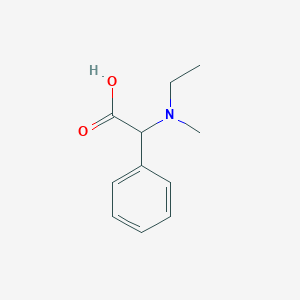
![4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13001792.png)
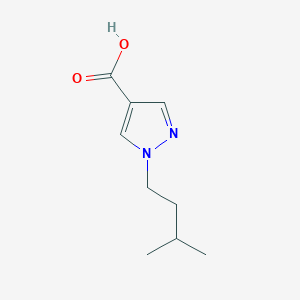
![1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13001808.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13001827.png)
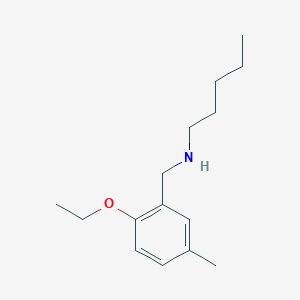
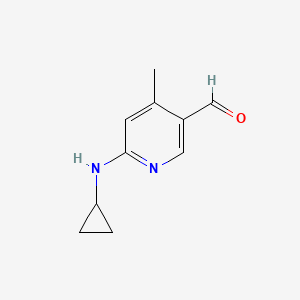

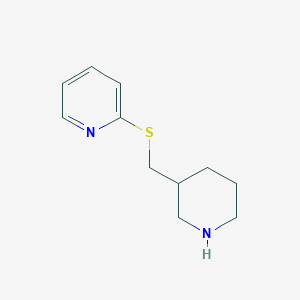
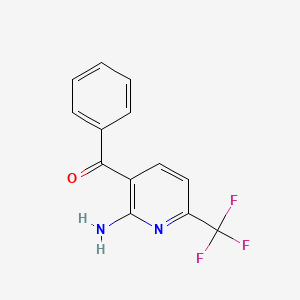
![4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13001844.png)
